molecular formula C21H23N5O B546456 N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide

N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide

Cat. No. B546456
M. Wt: 361.4 g/mol
InChI Key: BCIVIRNJAROBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UR-PG153 is a bioactive chemical.

Scientific Research Applications

Cardiac Electrophysiological Activity

One study discusses the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides. These compounds showed potency in vitro comparable to sematilide, a class III agent undergoing clinical trials. They indicate that the 1H-imidazole moiety can replace the methylsulfonylamino group for class III electrophysiological activity in this series (Morgan et al., 1990).

Antitumor Activity

Several studies have explored the antitumor applications of imidazole derivatives. One such study detailed the synthesis of imidazotetrazines, showing curative activity against leukemia, suggesting a potential role as a prodrug for triazenes (Stevens et al., 1984). Another study synthesized derivatives of thiosemicarbazide, including imidazole compounds, and tested their antimicrobial activity, providing insights into their application in this field (Elmagd et al., 2017).

Antifungal and Antimycobacterial Activity

A study on N1-[1-aryl-2-(1H-imidazol-1-yl and 1H-1,2,4-triazol-1-yl)-ethylidene]-pyridine-2-carboxamidrazone derivatives showed significant antifungal and antimycobacterial activity. These compounds were tested against clinical isolates, revealing their potential in treating infections (Mamolo et al., 2004).

Synthesis of New Derivatives

Research into the synthesis of new derivatives of imidazole is another significant application. One study focused on the synthesis of 5-chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide, exploring its potential in anticandidal and antibacterial activities (Ovonramwen et al., 2021).

Electropolymerization and Electrochromic Properties

A study synthesized novel electropolymerizable monomers, revealing the electrochromic properties of the resulting polymer films derived from these monomers. This research opens up potential applications in materials science, particularly in areas like electrochromic devices (Hsiao & Wang, 2016).

Proton Conductivity in Novel Derivatives

The synthesis of novel histamine derivatives and their subsequent analysis for proton conductivity highlights another application. This study synthesized compounds with varying numbers of histamine units, aiming to achieve high proton conductivity in high-temperature regions (Kodchakorn et al., 2021).

properties

Molecular Formula

C21H23N5O

Molecular Weight

361.4 g/mol

IUPAC Name

N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide

InChI

InChI=1S/C21H23N5O/c22-21(24-12-11-18-14-23-15-25-18)26-20(27)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,14-15,19H,11-13H2,(H,23,25)(H3,22,24,26,27)

InChI Key

BCIVIRNJAROBHW-UHFFFAOYSA-N

SMILES

O=C(N/C(N)=N/CCC1=CN=CN1)CC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC(=NCCC2=CN=CN2)N)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UR-PG153, UR PG153, URPG153

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide
Reactant of Route 2
Reactant of Route 2
N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide
Reactant of Route 3
Reactant of Route 3
N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide
Reactant of Route 4
Reactant of Route 4
N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide
Reactant of Route 5
Reactant of Route 5
N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide
Reactant of Route 6
Reactant of Route 6
N-[N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]-3,3-diphenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.